carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
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Overview
Description
ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE is a complex organic compound with the molecular formula C17H20N4O5S and a molecular weight of 392.43 g/mol . This compound is primarily used in scientific research and is known for its unique chemical structure, which includes a pyrazine ring, a benzene sulfonamide group, and a carbamate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through the condensation of appropriate amines and aldehydes under controlled conditions.
Attachment of the Benzene Sulfonamide Group: The benzene sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Carbamate Ester: The final step involves the formation of the carbamate ester through the reaction of the intermediate compound with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzyl (benzyloxy)carbamate
- Ethyl ethyl [(4-methylphenyl)sulfonyl]carbamate
- Benzyl 2-[4-(2-amino-2-oxoethyl)phenoxy]ethylcarbamate
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE is unique due to its combination of a pyrazine ring, a benzene sulfonamide group, and a carbamate ester. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C17H23N5O5S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C16H20N4O3S.CH3NO2/c1-3-20-24(22,23)14-6-4-13(5-7-14)8-9-17-16(21)15-11-18-12(2)10-19-15;2-1(3)4/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,17,21);2H2,(H,3,4) |
InChI Key |
OTYNXRLKPULENW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=NC=C(N=C2)C.C(=O)(N)O |
Origin of Product |
United States |
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